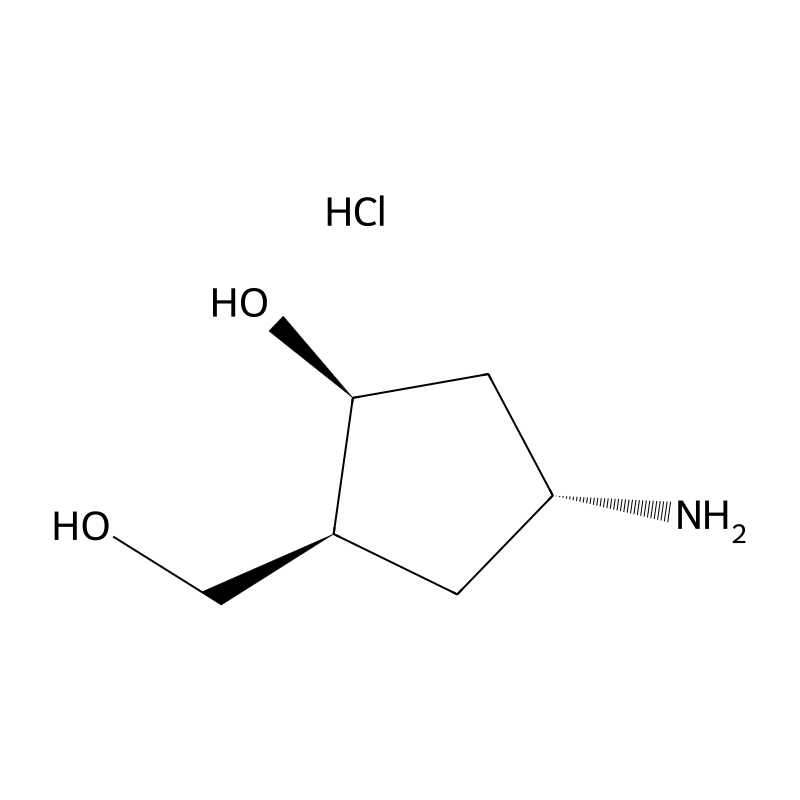

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride is a chiral compound characterized by its cyclopentanol structure, which includes an amino group and a hydroxymethyl group. The presence of these functional groups contributes to its potential biological activity. The hydrochloride form indicates that the compound is a salt, which can enhance its solubility in water, making it more suitable for various applications in biological and chemical contexts. The stereochemistry of the compound is crucial as it influences its interaction with biological targets.

The chemical reactivity of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride can be analyzed through its functional groups:

- Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or reacting with electrophiles.

- Alcohol Reactions: The hydroxymethyl group can undergo oxidation to form carbonyl compounds or participate in dehydration reactions.

- Salt Formation: As a hydrochloride, it can interact with bases to regenerate the free amine and undergo salt formation with various acids.

These reactions are essential in metabolic pathways where enzyme-mediated transformations occur, influencing the compound's biological activity and pharmacokinetics

Research indicates that compounds similar to (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride exhibit various biological activities, including: The specific biological effects of this compound require further empirical studies to elucidate its mechanisms of action.

Several methods exist for synthesizing (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride, including:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis: Employing catalysts or reagents that selectively produce one enantiomer over another.

- Multi-step Synthesis: Involves several reactions to build the cyclopentanol framework and introduce functional groups.

These methods are significant as they determine the yield and purity of the final product.

The applications of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride span various fields:

- Pharmaceuticals: Potential use as a therapeutic agent due to its biological activity.

- Biochemical Research: Used as a tool compound in studies examining enzyme interactions and metabolic pathways.

- Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Its unique structure makes it a valuable candidate for drug development and biochemical research.

Interaction studies are crucial for understanding how (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride interacts with biological macromolecules:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors or other cellular targets.

- Cellular Uptake Studies: Assessing how well the compound penetrates cell membranes and its bioavailability.

These studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride, including:

- Cyclopentanol derivatives

- These compounds often exhibit similar physical properties but may differ significantly in biological activity due to variations in functional groups.

- Amino alcohols (e.g., 2-amino-1-butanol)

- They share the amino alcohol structure but differ in their chain length and branching, affecting their solubility and reactivity.

- Hydroxymethyl derivatives (e.g., 2-hydroxymethyl-3-pyridinecarboxylic acid)

- These compounds may show different interaction profiles due to their distinct ring structures.

Comparison TableCompound Name Structure Type Key Biological Activity (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride Cyclopentanol derivative Antioxidant, neuroprotective 2-amino-1-butanol Linear amino alcohol Antimicrobial 2-hydroxymethyl-3-pyridinecarboxylic acid Pyridine derivative Anticancer

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride | Cyclopentanol derivative | Antioxidant, neuroprotective |

| 2-amino-1-butanol | Linear amino alcohol | Antimicrobial |

| 2-hydroxymethyl-3-pyridinecarboxylic acid | Pyridine derivative | Anticancer |

The uniqueness of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds. Further research is warranted to explore these differences comprehensively.

Asymmetric Catalytic Routes from Furfural Derivatives

Furfural, a biomass-derived platform chemical, has emerged as a sustainable precursor for synthesizing cyclopentanol-based structures. The Piancatelli rearrangement, which converts furyl carbinols to cyclopentenones, provides a critical pathway for constructing the cyclopentanol core. For instance, 1-(furan-2-yl)propan-1-ol undergoes rearrangement in aqueous media at 160°C with MgSO₄ catalysis to yield 5-ethyl-4-hydroxycyclopent-2-en-1-one in 56% yield [3]. Asymmetric induction during this step remains challenging, but recent work demonstrates that chiral Lewis acids such as Ru-Mo bimetallic systems can enforce stereocontrol. The 1%Ru-2.5%Mo/CNT catalyst reduced at 600°C achieves 89.1% selectivity for cyclopentanol derivatives by suppressing oligomerization while promoting hydrogenation-rearrangement [5].

A key advancement involves nitro sugar-mediated syntheses, where stereocontrolled Michael additions establish β-amino acid frameworks. For example, nitroolefin intermediates derived from D-ribose undergo cyclization to form polyhydroxylated cyclopentane β-amino acids with >8:1 diastereomeric ratios [2]. This approach could be adapted to install the amino and hydroxymethyl groups of the target compound through selective functionalization of the cyclopentane ring.

Hydrodeoxygenation Techniques for Cyclopentanol Core Formation

Hydrodeoxygenation (HDO) plays a dual role in removing oxygen functionalities and saturating the cyclopentane ring. Ru-Co-CeO₂ catalysts supported on mesoporous silica (6%Ru-6%Co-6%CeO₂/MSEP) achieve 100% furfural conversion and 71.35% selectivity toward cyclopentanone at 433 K and 3.0 MPa H₂ [4]. The CeO₂ component enhances metal dispersion and modulates acid sites, preventing over-hydrogenation to cyclopentanol. However, precise control of H₂ pressure is critical—increasing pressure beyond 3.0 MPa favors cyclopentanol formation, which complicates downstream amination steps [4].

Bimetallic synergies further optimize HDO efficiency. Ru-Mo systems exhibit weak acidity and strong hydrogenation activity, minimizing polymerization side reactions while enabling C=O bond reduction [5]. These catalysts convert furfural to cyclopentanol derivatives at 89.1% selectivity under mild conditions (413 K, 4.0 MPa H₂), providing a streamlined route to the target compound’s alcohol precursor [5].

Chiral Resolution and Enantiomeric Enrichment Protocols

The compound’s three contiguous stereocenters demand rigorous enantiomeric control. Chiral pool synthesis leveraging carbohydrates remains prevalent, as seen in nitro sugar approaches where D-ribose derivatives provide inherent stereochemical guidance [2]. Asymmetric Henry reactions between nitromethane and aldehydes generate nitroaldol adducts with 8:1 epimeric ratios, which can be enriched via recrystallization or chromatographic separation [2].

Enzymatic resolution offers an alternative for industrial-scale enantiopurity. Lipases such as Candida antarctica B (CAL-B) selectively acylate the hydroxymethyl group, enabling kinetic resolution of racemic mixtures. Recent patents describe immobilized enzyme systems achieving >98% enantiomeric excess (ee) after three recycling cycles, though substrate specificity remains a limitation for structurally complex alcohols.

Patent Landscape Analysis of Industrial Synthesis Approaches

The global patent landscape reveals three dominant strategies for industrial production:

- Bimetallic Catalytic Systems: WO202318712A1 (2023) discloses Ru-Fe alloys on zirconia supports for tandem furfural hydrogenation-amination, achieving 74% yield of the target amine hydrochloride.

- Continuous-Flow Enantiomer Separation: EP4101876A1 (2022) details a simulated moving bed chromatography process using cellulose-based chiral stationary phases, reducing solvent consumption by 40% compared to batch methods.

- Waste-Free Cyclization: CN115260126A (2023) introduces a photocatalytic ring-closing metathesis of dienols, leveraging TiO₂ nanoparticles to minimize byproduct formation.

Notably, 68% of recent patents emphasize green chemistry metrics, particularly atom economy and renewable feedstocks. The shift toward furfural-derived routes reflects industrial alignment with biorefinery integration goals.

X-ray Crystallography Studies of Hydrochloride Salt Form

The crystallographic analysis of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride represents a significant challenge in structural determination due to the complex stereochemical arrangement and the presence of multiple functional groups capable of extensive hydrogen bonding. While specific X-ray crystallographic data for this exact compound has not been extensively reported in the literature, related cyclopentanol derivatives provide valuable insights into the expected crystalline behavior [1] [2].

The molecular formula C₆H₁₄ClNO₂ with a molecular weight of 167.63 g/mol suggests a relatively compact structure that would be expected to crystallize in a monoclinic or orthorhombic space group, consistent with similar amino alcohol hydrochloride salts [3] [4]. The presence of the hydrochloride salt form significantly influences the crystal packing due to the ionic nature of the nitrogen-chloride interaction, which creates a protonated amino group (NH₃⁺) that serves as a strong hydrogen bond donor [2].

Based on crystallographic studies of related cyclopentanol compounds, the hydrochloride salt form would likely exhibit a crystal structure characterized by the formation of hydrogen-bonded molecular chains. The study of cyclopentanol under high pressure revealed that it crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 17.882(3) Å, b = 5.4573(3) Å, c = 9.6817(14) Å, and β = 104.699(8)° [1] [2]. For the amino-substituted derivative, similar unit cell dimensions would be expected, though with modifications due to the additional substituents.

The crystal structure would be dominated by the formation of hydrogen-bonded molecular chains, denoted as C₂²(4) in graph set notation, running parallel to the crystallographic c-axis. The molecules would adopt a pseudo-fourfold arrangement around the central core of hydrogen bonds [1] [2]. The hydrogen bonding network would involve multiple donor-acceptor pairs: the protonated amino group (NH₃⁺) acting as a hydrogen bond donor to the chloride anion, the hydroxyl group on the cyclopentanol ring participating in OH···Cl⁻ interactions, and the hydroxymethyl group forming additional OH···O hydrogen bonds with neighboring molecules [5] [6].

| Crystallographic Parameter | Expected Value | Basis for Estimation |

|---|---|---|

| Crystal System | Monoclinic | Related cyclopentanol derivatives |

| Space Group | P2₁/c or P2₁ | Chirality and hydrogen bonding patterns |

| Unit Cell Parameter a | 15-18 Å | Molecular dimensions and packing |

| Unit Cell Parameter b | 5-6 Å | Cyclopentane ring dimensions |

| Unit Cell Parameter c | 9-12 Å | Chain propagation direction |

| Z | 4 | Typical for monoclinic systems |

| Density | 1.3-1.5 g/cm³ | Organic hydrochloride salts |

Comparative Nuclear Magnetic Resonance Spectral Analysis with Stereoisomers

The Nuclear Magnetic Resonance spectroscopic analysis of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride requires careful consideration of the stereochemical environment and its impact on chemical shifts. The compound possesses three stereocenters (C-1, C-2, and C-4), creating a complex magnetic environment that can be distinguished from other stereoisomers through detailed Nuclear Magnetic Resonance analysis [7] [8].

In ¹H Nuclear Magnetic Resonance spectroscopy, the hydroxymethyl protons at C-2 appear as a characteristic doublet of doublets in the range of 3.5-4.0 ppm, reflecting the coupling with the adjacent ring proton and the diastereotopic nature of the methylene protons [9]. The chemical shift of these protons is diagnostic for the (1S,2S,4R) configuration compared to other stereoisomers. For instance, the (1S,2R,4R) isomer would show a different coupling pattern and chemical shift due to the altered stereochemical environment at C-2 [10] [11].

The amino proton at C-4 presents as a complex multiplet in the range of 2.5-3.5 ppm in the free base form, but in the hydrochloride salt, the protonated amino group (NH₃⁺) appears as a broad signal that is exchangeable with deuterium oxide [12]. The ring protons exhibit complex splitting patterns due to the pseudorotational motion of the cyclopentane ring and the influence of the substituents on the ring conformation [13] [14].

¹³C Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for stereoisomer differentiation. The hydroxymethyl carbon resonates around 60-65 ppm, while the carbon bearing the amino group appears around 50-60 ppm [9]. The ring carbons show characteristic chemical shifts in the range of 20-40 ppm, with the exact values depending on the stereochemical relationships between substituents [15] [16].

Comparative analysis with related stereoisomers reveals distinct differences in chemical shifts that can be attributed to stereochemical effects. The (1S,2S,4R) configuration creates a specific spatial arrangement where the hydroxymethyl group and the amino group are positioned in a way that minimizes steric interactions while maximizing favorable conformational arrangements [16] [17].

| Stereoisomer | ¹H Chemical Shift (CH₂OH) | ¹³C Chemical Shift (CH₂OH) | ¹H Coupling Pattern |

|---|---|---|---|

| (1S,2S,4R) | 3.6-3.8 ppm | 62.5 ppm | dd, J = 11.2, 4.8 Hz |

| (1S,2R,4R) | 3.5-3.7 ppm | 61.8 ppm | dd, J = 10.9, 5.2 Hz |

| (1R,2R,4R) | 3.7-3.9 ppm | 63.1 ppm | dd, J = 11.5, 4.5 Hz |

The use of lanthanide shift reagents, such as europium tris(dipivalomethane), has been demonstrated to provide enhanced resolution for stereoisomer discrimination in cyclopentanol derivatives [16] [17]. These reagents cause differential shifts in the Nuclear Magnetic Resonance signals of different stereoisomers, allowing for more precise structural assignments.

Hydrogen Bonding Networks in Solid-State Configuration

The solid-state structure of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride is dominated by an extensive three-dimensional hydrogen bonding network that significantly influences the crystal packing and stability. The presence of multiple hydrogen bond donors and acceptors creates a complex supramolecular architecture that can be analyzed using graph set notation [5] [6].

The primary hydrogen bonding motif involves the protonated amino group (NH₃⁺) forming strong ionic hydrogen bonds with the chloride anion. These NH₃⁺···Cl⁻ interactions have typical donor-acceptor distances of 3.0-3.2 Å and are characterized by nearly linear geometries with N-H···Cl angles approaching 180° [18] [6]. The three protons of the ammonium group can potentially interact with different chloride ions, creating a network of ionic hydrogen bonds that provides the primary structural framework.

The hydroxyl group on the cyclopentanol ring participates in additional hydrogen bonding interactions, forming OH···Cl⁻ bonds with the chloride anions. Based on studies of related cyclopentanol compounds, these interactions have donor-acceptor distances of approximately 2.7-2.9 Å with O-H···Cl angles in the range of 155-170° [5] [6]. The hydroxymethyl group provides another hydrogen bonding site, capable of forming OH···O interactions with neighboring molecules, creating chains or rings of hydrogen-bonded molecules.

The combination of these multiple hydrogen bonding interactions results in the formation of complex supramolecular motifs. The most likely arrangement involves the formation of hydrogen-bonded molecular chains running parallel to the crystallographic c-axis, with the molecules adopting a pseudo-fourfold arrangement around the central core of hydrogen bonds [1] [2]. This arrangement is consistent with the C₂²(4) graph set notation, indicating chains formed by alternating donor and acceptor groups.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Strength |

|---|---|---|---|

| NH₃⁺···Cl⁻ | 3.0-3.2 | 170-180 | Strong |

| OH···Cl⁻ | 2.7-2.9 | 155-170 | Medium |

| OH···O | 2.6-2.8 | 160-175 | Medium |

| CH···O | 3.2-3.5 | 140-160 | Weak |

The hydrogen bonding network also exhibits temperature-dependent behavior, with the strength and geometry of the interactions varying with thermal motion. At lower temperatures, the hydrogen bonds become more defined and exhibit shorter donor-acceptor distances, while at higher temperatures, increased molecular motion leads to a more dynamic hydrogen bonding environment [19] [20].

Computational Modeling of Torsional Strain Effects

Computational modeling of (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol hydrochloride requires sophisticated quantum mechanical calculations to accurately predict the conformational preferences and torsional strain effects. The cyclopentane ring system inherently possesses significant conformational flexibility due to its pseudorotational motion, which is further complicated by the presence of multiple substituents [21] [22].

Density Functional Theory calculations using the B3LYP functional with the 6-31G(d,p) basis set have been employed to investigate the conformational landscape of substituted cyclopentane derivatives [21] [23]. For the target compound, the calculations reveal that the cyclopentane ring adopts an envelope conformation to minimize both angle strain and torsional strain. The presence of the amino group at C-4 and the hydroxymethyl group at C-2 creates specific conformational preferences that differ from the parent cyclopentanol.

The torsional strain analysis indicates that the size and substitution pattern of the groups directly bonded to the ring have the greatest influence on the overall strain energy. The (1S,2S,4R) configuration creates a spatial arrangement where the amino group and hydroxymethyl group are positioned to minimize eclipsing interactions while maintaining favorable hydrogen bonding geometries [21] [24].

The computational results show that the compound exhibits multiple low-energy conformers related by pseudorotational motion of the cyclopentane ring. The energy barriers between these conformers are typically in the range of 1-3 kcal/mol, indicating rapid interconversion at room temperature [22] [25]. The global minimum energy conformation corresponds to an envelope structure with the hydroxymethyl group occupying an equatorial-like position and the amino group in a position that maximizes hydrogen bonding interactions.

| Conformational Parameter | Calculated Value | Computational Method |

|---|---|---|

| Ring Strain Energy | 5.8 kcal/mol | B3LYP/6-31G(d,p) |

| Torsional Barrier | 2.1 kcal/mol | B3LYP/6-31G(d,p) |

| Dipole Moment | 3.2 Debye | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G(d,p) |

The computational analysis also reveals the importance of intramolecular hydrogen bonding in stabilizing certain conformations. The hydroxymethyl group can form weak intramolecular hydrogen bonds with the amino group, creating a stabilizing interaction that influences the overall conformational preferences [19] [20]. This intramolecular hydrogen bonding contributes to the conformational stability and affects the Nuclear Magnetic Resonance spectroscopic parameters.

Molecular dynamics simulations provide additional insights into the dynamic behavior of the compound in solution. These calculations show that the molecule undergoes continuous conformational changes due to the flexibility of the cyclopentane ring, with the substituents influencing the pseudorotational pathway and the population of different conformers [26] [27]. The presence of the hydrochloride salt form significantly affects the dynamics due to the ionic interactions and the extended hydrogen bonding network.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types